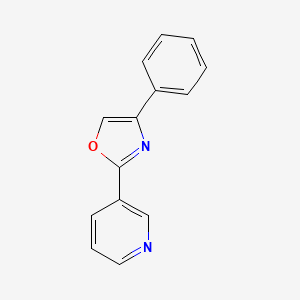![molecular formula C15H16NO6S- B14250951 {[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene CAS No. 182194-38-3](/img/structure/B14250951.png)
{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene}” is a complex organic molecule featuring a benzene ring substituted with a sulfanylcarbonyl group and a peptide-like side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene}” can be approached through a multi-step organic synthesis process. The key steps involve:
Formation of the peptide-like side chain: This can be achieved through standard peptide synthesis techniques, involving the coupling of amino acids using reagents like carbodiimides (e.g., EDC, DCC) and protecting groups to ensure selective reactions.
Introduction of the sulfanylcarbonyl group: This step may involve the reaction of a thiol with a carbonyl-containing compound under mild conditions.
Attachment to the benzene ring: The final step involves the coupling of the synthesized side chain to a benzene derivative, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers, large-scale reactors, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene}” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the peptide-like side chain of this compound may interact with enzymes or receptors, making it a potential candidate for drug development or as a biochemical probe.
Medicine
In medicine, this compound could be investigated for its therapeutic potential, particularly if it exhibits bioactivity such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of “{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene}” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Peptide derivatives: Compounds with similar peptide-like side chains.
Benzene derivatives: Compounds with various substituents on the benzene ring.
Thiol-containing compounds: Molecules with sulfanyl groups.
Uniqueness
The uniqueness of “{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene}” lies in its combination of a peptide-like side chain with a benzene ring and a sulfanylcarbonyl group. This unique structure may confer specific properties and reactivity that are not observed in simpler compounds.
Propriétés
Numéro CAS |
182194-38-3 |
|---|---|
Formule moléculaire |
C15H16NO6S- |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(4S)-4-[(2-benzoylsulfanylacetyl)amino]-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C15H17NO6S/c1-22-14(20)11(7-8-13(18)19)16-12(17)9-23-15(21)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)(H,18,19)/p-1/t11-/m0/s1 |
Clé InChI |
ICQNPMGMWXHVOV-NSHDSACASA-M |
SMILES isomérique |
COC(=O)[C@H](CCC(=O)[O-])NC(=O)CSC(=O)C1=CC=CC=C1 |
SMILES canonique |
COC(=O)C(CCC(=O)[O-])NC(=O)CSC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



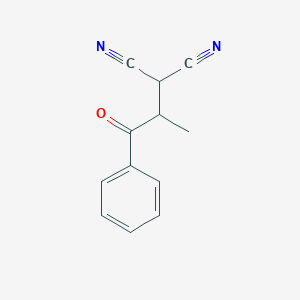
![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)
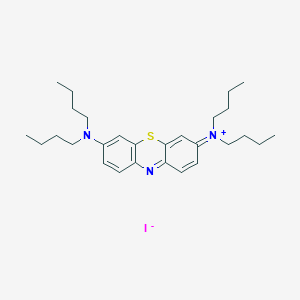
![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
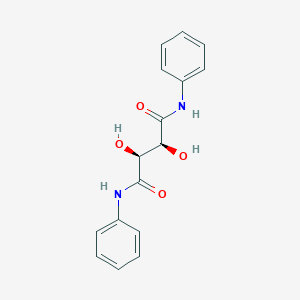
![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
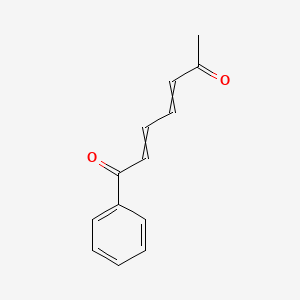
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)
